molecular formula C18H30O3 B10828913 Etheroleic acid

Etheroleic acid

Cat. No.: B10828913
M. Wt: 294.4 g/mol
InChI Key: NQNHRHWFZHFAAH-XSWVPMOFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Etheroleic acid can be synthesized through the oxidation of linolenic acid. The process involves the formation of 13(S)-hydroperoxy-9,11,15-octadecatrienoic acid (13(S)-HpOTrE) via 13-lipoxygenase. This intermediate is then converted to this compound by divinyl ether synthase .

Industrial Production Methods: Industrial production of this compound typically follows the same biochemical pathways as in plants, utilizing enzymes like lipoxygenase and divinyl ether synthase. The process is optimized for large-scale production by controlling reaction conditions such as temperature, pH, and substrate concentration to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Etheroleic acid undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form hydroperoxides and other oxygenated derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohols.

    Substitution: It can participate in substitution reactions where the ether linkage can be modified.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen in the presence of catalysts.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Conditions vary depending on the desired substitution but often involve acidic or basic catalysts.

Major Products:

    Oxidation: Hydroperoxides and other oxidized fatty acids.

    Reduction: Alcohol derivatives of this compound.

    Substitution: Various substituted this compound derivatives depending on the reactants used.

Scientific Research Applications

Etheroleic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study the behavior of divinyl ether fatty acids and their reactions.

    Biology: Its role as a metabolite of linolenic acid makes it significant in studying plant biochemistry and defense mechanisms.

    Medicine: Due to its antifungal properties, this compound is researched for potential therapeutic applications in treating fungal infections.

    Industry: It is used in the development of bio-based fungicides and other agricultural chemicals.

Mechanism of Action

Etheroleic acid exerts its effects primarily through its antifungal activity. It disrupts the cell membrane integrity of fungi, leading to cell lysis and death. The molecular targets include enzymes involved in cell wall synthesis and membrane stability. Pathways affected by this compound include those related to lipid metabolism and oxidative stress response.

Comparison with Similar Compounds

Etheroleic acid is unique among divinyl ether fatty acids due to its specific structure and biological activity. Similar compounds include:

    Linolenic Acid: The precursor to this compound, involved in various metabolic pathways.

    Other Divinyl Ether Fatty Acids: Such as colneleic acid and colnelenic acid, which also have roles in plant defense but differ in their specific structures and activities.

This compound stands out due to its specific antifungal properties and its role as a metabolite in plant defense mechanisms, making it a valuable compound for both research and industrial applications.

Properties

Molecular Formula

C18H30O3

Molecular Weight

294.4 g/mol

IUPAC Name

(9Z,11E)-12-[(E)-hex-1-enoxy]dodeca-9,11-dienoic acid

InChI

InChI=1S/C18H30O3/c1-2-3-4-13-16-21-17-14-11-9-7-5-6-8-10-12-15-18(19)20/h9,11,13-14,16-17H,2-8,10,12,15H2,1H3,(H,19,20)/b11-9-,16-13+,17-14+

InChI Key

NQNHRHWFZHFAAH-XSWVPMOFSA-N

Isomeric SMILES

CCCC/C=C/O/C=C/C=C\CCCCCCCC(=O)O

Canonical SMILES

CCCCC=COC=CC=CCCCCCCCC(=O)O

Origin of Product

United States

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